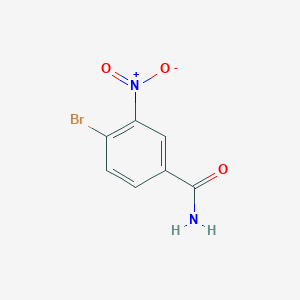

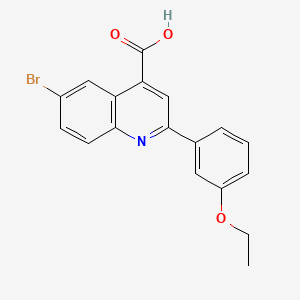

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline derivatives, including those similar to 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid, often involves multi-step synthetic routes. For instance, the treatment of 3-acyl-4-hydroxy-1H-quinolin-2-ones with ethyl (triphenylphosphoranylidene)acetate can lead to the formation of dihydro-pyrano[3,2-c]quinoline diones, which upon bromination and further reactions, yield complex quinoline derivatives (Klásek et al., 2003). This highlights the intricate steps involved in constructing the quinoline core and introducing functional groups at specific positions.

Molecular Structure Analysis

Molecular structure analysis of quinoline derivatives, such as through X-ray crystallography or computational methods, is critical for confirming the configuration and conformation of the synthesized compounds. Studies like the molecular structure, FT-IR, FT-Raman, NBO, HOMO, and LUMO analysis of similar quinoline derivatives provide insight into the stability and electronic properties of these molecules, which are essential for understanding their reactivity and potential interaction with biological targets (Ulahannan et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid can be inferred from studies on similar compounds. Brominated quinolines participate in a variety of chemical reactions, including nucleophilic substitutions and coupling reactions, due to the presence of the bromine atom which is a good leaving group. Such reactivities enable the synthesis of a wide range of derivatives with potential biological activities (Ukrainets et al., 2013).

Aplicaciones Científicas De Investigación

Synthesis and Diuretic Activity

- The synthesis of 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid derivatives has been explored for their potential diuretic activity. A study by Ukrainets, Golik, and Chernenok (2013) demonstrated that bromination of quinoline carboxylic acids significantly increases their diuretic activity compared to non-brominated analogs (Ukrainets, Golik, & Chernenok, 2013).

Biological Activity as Starting Materials

- Grinev et al. (1987) synthesized novel 5-methoxyindole-3-carboxylic acids with bromine in the 6-position of the ring, highlighting their interest as starting materials for the synthesis of analogs of biologically active compounds. This underscores the potential of 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid in the development of new biological agents (Grinev et al., 1987).

Photophysical Properties

- Padalkar and Sekar (2014) studied the photophysical behaviors of quinoline derivatives, demonstrating their interesting dual emission properties and large Stokes' shift emission patterns. This could imply potential applications of 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid in photophysical research or as fluorophores (Padalkar & Sekar, 2014).

Antimicrobial and Antimalarial Agents

- Parthasaradhi et al. (2015) synthesized a series of 6-bromo-2-chloro-quinoline derivatives and tested them for antimicrobial and antimalarial activities. The significance of bromine in the quinoline structure, as in 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid, is evident in enhancing antimicrobial properties (Parthasaradhi et al., 2015).

Synthesis and Transformation in Organic Chemistry

- Zubkov et al. (2010) explored the synthesis and transformations of quinoline derivatives, including brominated variants. This research provides insights into the chemical behavior and synthesis techniques applicable to 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid, useful for organic chemistry and pharmaceutical applications (Zubkov et al., 2010).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO3/c1-2-23-13-5-3-4-11(8-13)17-10-15(18(21)22)14-9-12(19)6-7-16(14)20-17/h3-10H,2H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGWIIJCZIVDNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359757 |

Source

|

| Record name | 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid | |

CAS RN |

350999-95-0 |

Source

|

| Record name | 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

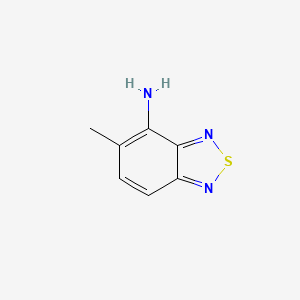

![6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine](/img/structure/B1268713.png)

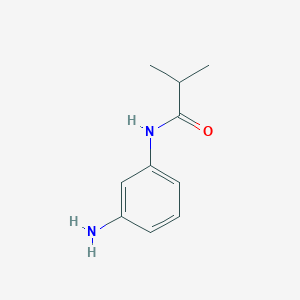

![4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde](/img/structure/B1268729.png)

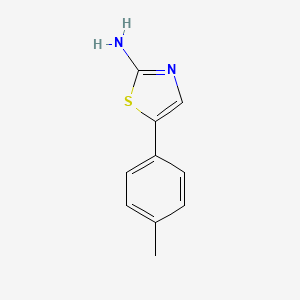

![2-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1268737.png)